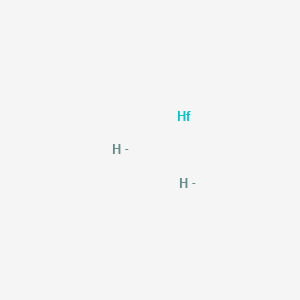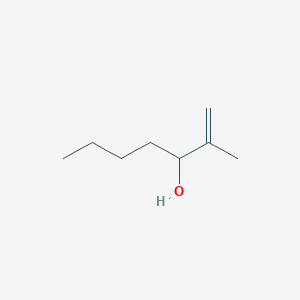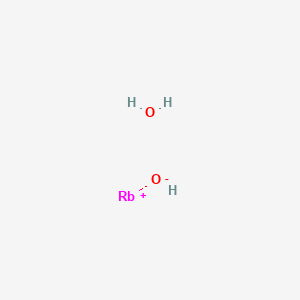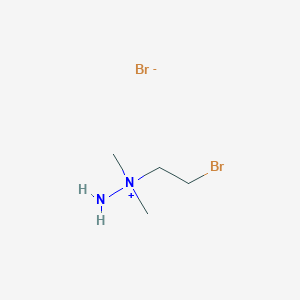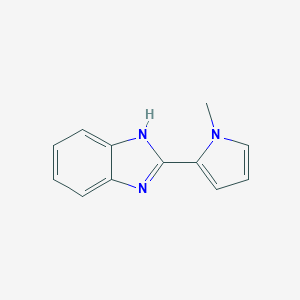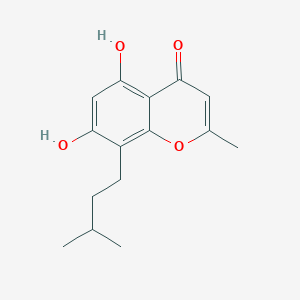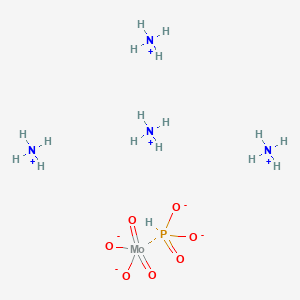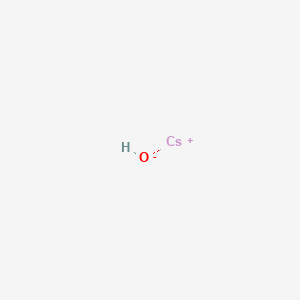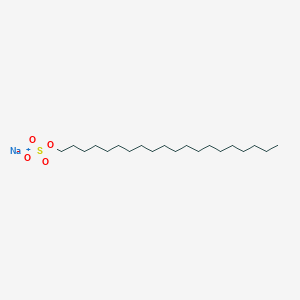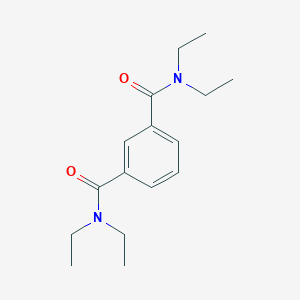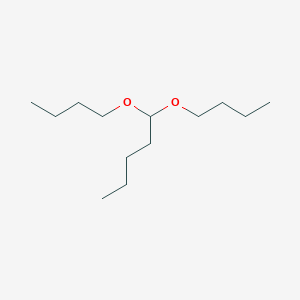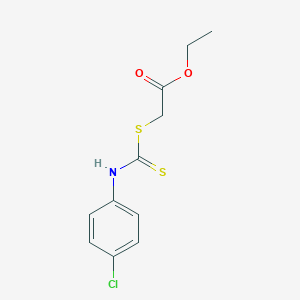
Usaf T-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The USAF T-8 is a synthetic compound that has been extensively studied for its potential use in scientific research applications. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor found in the central nervous system (CNS) and other tissues. The α7 nAChR is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. The USAF T-8 has been shown to have a number of biochemical and physiological effects that make it a valuable tool for studying the α7 nAChR and its role in these processes.
作用機序
The USAF T-8 acts as a selective agonist of the α7 Usaf T-8, which means that it binds specifically to this receptor and activates it. The α7 Usaf T-8 is a ligand-gated ion channel that is permeable to calcium ions. When the USAF T-8 binds to the receptor, it causes a conformational change that opens the channel and allows calcium ions to flow into the cell. This influx of calcium ions triggers a variety of downstream signaling pathways that are involved in the physiological effects of the α7 Usaf T-8.
生化学的および生理学的効果
The USAF T-8 has a number of biochemical and physiological effects that make it a valuable tool for studying the α7 Usaf T-8. One of the main effects of the USAF T-8 is its ability to enhance the release of acetylcholine, which is the neurotransmitter that activates the α7 Usaf T-8. This effect has been shown to improve cognitive performance in animal models and may have potential therapeutic applications in humans.
実験室実験の利点と制限
The USAF T-8 has several advantages for use in lab experiments. It is a highly selective agonist of the α7 Usaf T-8, which means that it can be used to study the effects of this receptor specifically without affecting other receptors. It is also a potent agonist, which means that it can be used at low concentrations to achieve the desired effect. However, there are also limitations to the use of the USAF T-8 in lab experiments. It is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties than endogenous ligands, which could affect the interpretation of results. Additionally, the USAF T-8 is not currently approved for use in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on the USAF T-8 and the α7 Usaf T-8. One potential area of research is the development of new compounds that are more selective or more potent agonists of the α7 Usaf T-8. Another area of research is the use of the USAF T-8 and other α7 Usaf T-8 agonists in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, there is also potential for the use of α7 Usaf T-8 agonists in the treatment of inflammatory disorders, as the receptor is involved in the regulation of inflammation.
合成法
The USAF T-8 was first synthesized in 2004 by researchers at the United States Air Force Research Laboratory (AFRL). The synthesis method involves the reaction of 2-chloro-5-nitropyridine with 2-methyl-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst. The resulting compound is then treated with sodium methoxide to yield the final product.
科学的研究の応用
The USAF T-8 has been used extensively in scientific research to study the α7 Usaf T-8 and its role in various physiological processes. One of the main applications of the USAF T-8 is in the field of neuroscience, where it is used to study the role of the α7 Usaf T-8 in learning and memory, attention, and other cognitive processes.
特性
CAS番号 |
13037-08-6 |
|---|---|
製品名 |
Usaf T-8 |
分子式 |
C11H12ClNO2S2 |
分子量 |
289.8 g/mol |
IUPAC名 |
ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate |
InChI |
InChI=1S/C11H12ClNO2S2/c1-2-15-10(14)7-17-11(16)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,16) |
InChIキー |
QDBQKKKIBHKLLB-UHFFFAOYSA-N |
異性体SMILES |
CCOC(=O)CSC(=NC1=CC=C(C=C1)Cl)S |
SMILES |
CCOC(=O)CSC(=S)NC1=CC=C(C=C1)Cl |
正規SMILES |
CCOC(=O)CSC(=S)NC1=CC=C(C=C1)Cl |
その他のCAS番号 |
13037-08-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




